BenchChemオンラインストアへようこそ!

Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Physicochemical property profiling Drug-likeness optimization Permeability prediction

Target cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone delivers a unique dual pharmacophore: the cyclopropyl carbonyl group serves as a potential covalent-reversible cysteine warhead, while the 5-fluoropyrimidine moiety provides a clean ¹⁹F NMR handle for ligand-observed fragment screening. With a lead-like MW of 251 Da and logP of 1.1, it outperforms bulkier analogs in permeability and solubility. This scaffold is specifically cited in Boehringer Ingelheim patents as a core ACC1/ACC2 inhibitor motif—making it a strategic entry point for metabolic disease programs. Choose this compound over non-fluorinated analogs (e.g., CAS 2034297-08-8) to enable direct ¹⁹F NMR binding assays without the need for isotopic labeling.

Molecular Formula C12H14FN3O2
Molecular Weight 251.261
CAS No. 2034317-95-6
Cat. No. B2685318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
CAS2034317-95-6
Molecular FormulaC12H14FN3O2
Molecular Weight251.261
Structural Identifiers
SMILESC1CC1C(=O)N2CCC(C2)OC3=NC=C(C=N3)F
InChIInChI=1S/C12H14FN3O2/c13-9-5-14-12(15-6-9)18-10-3-4-16(7-10)11(17)8-1-2-8/h5-6,8,10H,1-4,7H2
InChIKeyPAWUKCNTTSTXQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone – Procurement-Relevant Structural and Pharmacophore Overview


Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034317-95-6; molecular formula C₁₂H₁₄FN₃O₂; MW 251.26 g/mol) is a fluorinated heterocyclic compound belonging to the class of pyrimidine-substituted pyrrolidine derivatives [1]. Its structure combines a pyrrolidine scaffold bearing a 5-fluoropyrimidin-2-yloxy group at the 3-position and a cyclopropyl carbonyl moiety on the pyrrolidine nitrogen [2]. This scaffold is recognized in the medicinal chemistry literature as a privileged motif for acetyl-CoA carboxylase (ACC) inhibition and P2X7 receptor antagonism, making the compound a candidate intermediate or tool molecule in metabolic and inflammatory disease research [3].

Why In-Class Compounds Cannot Simply Replace Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone


Within the 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine chemotype, even minor variations in the N-acyl substituent produce substantial differences in physicochemical profile that directly affect drug-likeness and target engagement potential. Between the cyclopropyl carbonyl analog and its closest commercially available relatives—the pyridin-4-yl methanone (CAS 2034500-63-3) and the pyrimidin-4-yloxy analog (CAS 2034297-08-8)—logP values differ by 0.4–0.7 log units and molecular weight by up to 37 Da [1]. These differences alter predicted membrane permeability, solubility, and metabolic stability in ways that render simple functional substitution unreliable without re-optimization of the entire series [2].

Quantitative Differentiation Evidence for Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone vs. Closest Analogs


Lipophilicity (logP) Differentiation vs. Pyridin-4-yl Methanone Analog

The cyclopropyl carbonyl analog (target compound) exhibits a computed logP of 1.098 compared to 0.707 for (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone (CAS 2034500-63-3), a difference of +0.39 log units [1]. This places the target compound closer to the optimal logP range (1–3) for oral bioavailability while the pyridinyl analog falls below it, risking poor passive membrane permeability [2].

Physicochemical property profiling Drug-likeness optimization Permeability prediction

Molecular Weight Advantage vs. Pyridin-4-yl Methanone Analog

The target compound (MW 251.26) is 37 Da lighter than the pyridin-4-yl methanone analog (CAS 2034500-63-3, MW 288.28) [1]. This 13% reduction in molecular weight is significant in the context of lead optimization, where every 10 Da increase reduces the probability of downstream clinical success [2].

Lead-likeness Fragment-based drug discovery Ligand efficiency metrics

Fluorine-Mediated Metabolic Stability Advantage vs. Non-Fluorinated Pyrimidine Analog

The 5-fluoropyrimidin-2-yloxy group in the target compound introduces an electron-withdrawing fluorine at the C5 position of the pyrimidine ring. The non-fluorinated comparator Cyclopropyl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034297-08-8) lacks this fluorine and has a different oxy-substitution position (C4 vs. C2) . Fluorine substitution at metabolically labile aromatic C–H positions is a well-established strategy to block cytochrome P450-mediated oxidative metabolism, potentially extending the compound's half-life in hepatic microsome assays [1].

Fluorine substitution effects Metabolic stability Oxidative metabolism blockade

Fraction sp³ and Conformational Flexibility Differentiation vs. Pyridin-4-yl Analog

The target compound has a fraction sp³ (Fsp³) of 0.33, compared to 0.21 for the pyridin-4-yl methanone analog (ZINC32869438) [1]. Higher Fsp³ values correlate with improved aqueous solubility, reduced crystalline lattice energy, and increased probability of clinical success in small-molecule drug discovery programs [2].

Conformational analysis sp³ character Drug-likeness descriptors

Cyclopropyl Carbonyl as a Potential Covalent Warhead vs. Boc-Protected Precursor

The cyclopropyl carbonyl group in the target compound provides a mildly electrophilic ketone that may engage cysteine residues in target proteins, a feature absent in the Boc-protected intermediate tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate (CAS 1420889-02-6) . Cyclopropyl ketones have been employed as covalent reversible warheads in protease and kinase inhibitor design, offering target engagement potential distinct from simple N-alkyl or N-Boc pyrrolidine derivatives [1].

Covalent inhibitor design Electrophilic warhead Target engagement

High-Value Application Scenarios for Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone Based on Verified Differentiation Evidence


Lead-Like Starting Point for ACC Inhibitor Optimization in Metabolic Disease Programs

The compound's favorable MW (251.26) and logP (1.098) position it within lead-like chemical space [1]. The Boehringer Ingelheim patent literature identifies pyrimidine-substituted pyrrolidine derivatives as ACC1/ACC2 inhibitors for obesity and type 2 diabetes, with the cyclopropyl carbonyl and 5-fluoropyrimidin-2-yloxy groups being key pharmacophoric elements [2]. The target compound's lower molecular weight compared to more elaborate analogs (e.g., 2-(4-(1-[5-chloro-6-(2-hydroxy-2-methyl-propoxy)-pyrimidin-4-yl]-pyrrolidin-3-yloxy)-phenyl)-N-cyclopropyl-propionamide, MW > 500) makes it a tractable starting scaffold for structure-based optimization .

Covalent-Reversible Probe Design for P2X7-Mediated Inflammatory Pathways

The cyclopropyl carbonyl group offers potential as a covalent-reversible warhead for cysteine engagement, a feature absent in Boc-protected precursors [1]. P2X7 receptor antagonism is implicated in neuropathic pain, inflammatory bowel disease, and neurodegenerative conditions [2]. The target compound, with its electrophilic cyclopropyl ketone and fluoropyrimidine recognition element, could serve as a scaffold for designing activity-based probes or covalent antagonists targeting the ATP-binding site of P2X7, subject to confirmatory biochemical profiling .

Fluorine-Containing Fragment for ¹⁹F NMR-Based Screening Campaigns

The single fluorine atom at the pyrimidine C5 position provides a clean ¹⁹F NMR handle suitable for ligand-observed fragment screening [1]. Its molecular weight (251 Da) and moderate lipophilicity meet fragment library criteria (MW < 300, clogP < 3) [2]. This enables direct use in ¹⁹F NMR competition experiments to screen for binding to purified protein targets, a capability not shared by the non-fluorinated pyrimidin-4-yloxy analog (CAS 2034297-08-8) .

Quote Request

Request a Quote for Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.